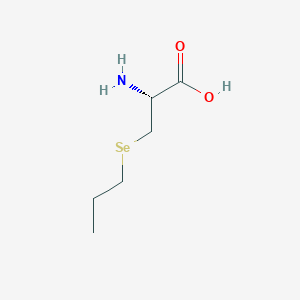
3-(Propylseleno)alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Propylseleno)alanine is a selenium-containing amino acid derivative. Selenium is an essential trace element known for its role in various biological processes, including antioxidant defense and thyroid hormone metabolism. The incorporation of selenium into amino acids like this compound can enhance their biological activity and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propylseleno)alanine typically involves the introduction of a propylseleno group into the alanine structure. One common method is the nucleophilic substitution reaction where a propylseleno group is introduced to the alanine molecule. This can be achieved by reacting alanine with propylselenol in the presence of a suitable catalyst under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound. These microorganisms can be designed to incorporate selenium into amino acids during their metabolic processes, allowing for efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Propylseleno)alanine can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The propylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the selenium atom.
Reduction: Reducing agents like sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted alanine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Propylseleno)alanine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of selenium-containing peptides and proteins.
Biology: Studied for its role in antioxidant defense mechanisms and its potential to modulate cellular redox states.
Medicine: Investigated for its potential therapeutic applications, including its role in cancer prevention and treatment due to its antioxidant properties.
Industry: Used in the development of selenium-enriched dietary supplements and functional foods.
Mécanisme D'action
The mechanism of action of 3-(Propylseleno)alanine involves its incorporation into proteins and enzymes, where it can modulate their activity. The selenium atom in the compound can participate in redox reactions, helping to protect cells from oxidative damage. Additionally, it can influence the activity of selenoproteins, which play crucial roles in various biological processes.
Comparaison Avec Des Composés Similaires
Selenomethionine: A selenium analog of methionine, used as a dietary supplement and in research.
Comparison:
Uniqueness: 3-(Propylseleno)alanine is unique due to the presence of the propylseleno group, which can impart different chemical and biological properties compared to selenocysteine and selenomethionine.
Applications: While selenocysteine and selenomethionine are primarily studied for their roles in selenoproteins and as dietary supplements, this compound’s unique structure allows for diverse applications in synthetic chemistry and potential therapeutic uses.
Propriétés
Numéro CAS |
176178-16-8 |
|---|---|
Formule moléculaire |
C6H13NO2Se |
Poids moléculaire |
210.14 g/mol |
Nom IUPAC |
(2R)-2-amino-3-propylselanylpropanoic acid |
InChI |
InChI=1S/C6H13NO2Se/c1-2-3-10-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 |
Clé InChI |
WHMLECIOVIMZLK-YFKPBYRVSA-N |
SMILES isomérique |
CCC[Se]C[C@@H](C(=O)O)N |
SMILES canonique |
CCC[Se]CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



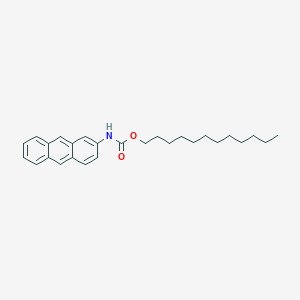
![3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B12550880.png)
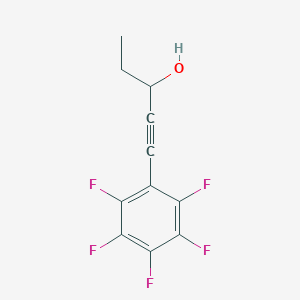
![5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one](/img/structure/B12550887.png)
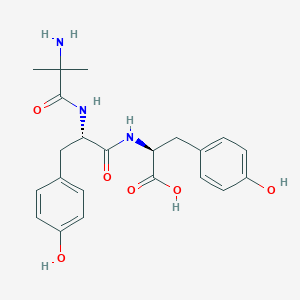
![Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis-](/img/structure/B12550903.png)
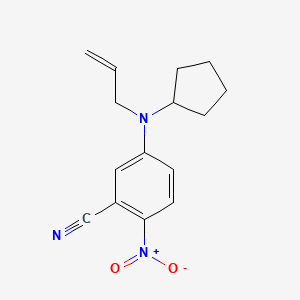
![1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B12550907.png)
![1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole](/img/structure/B12550909.png)
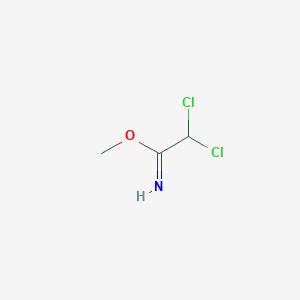
![3,3'-Bis[tert-butyl(dimethyl)silyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12550922.png)
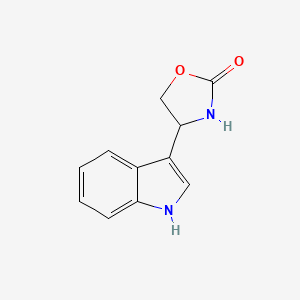
![Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12550932.png)
